benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate
Description
Benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate is a chiral Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The compound features a benzyl ester at the C-terminus, a cyano (-CN) group at the β-carbon, and an Fmoc-protected α-amino group in the S-configuration . This structural framework renders it valuable in solid-phase peptide synthesis (SPPS), where the Fmoc group is selectively cleaved under mild basic conditions (e.g., piperidine), while the benzyl ester provides stability during deprotection steps. Applications include its use as a building block for non-natural amino acids or peptide analogs requiring steric or electronic modulation .
Properties
Molecular Formula |
C26H22N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
benzyl 3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C26H22N2O4/c27-15-14-24(25(29)31-16-18-8-2-1-3-9-18)28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14,16-17H2,(H,28,30) |
InChI Key |
UPUHOZJQHUIMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC#N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate typically involves:
- Introduction of the Fmoc protecting group onto the amino functionality of a suitable amino acid or amino acid derivative.
- Installation or preservation of the cyano substituent at the 3-position.
- Formation of the benzyl ester at the carboxyl terminus.
The key challenge is to achieve these functionalizations with high stereochemical integrity (maintaining the (2S) configuration) and good yields, while minimizing side reactions.
Reported Preparation Routes
Fmoc Protection of Amino Acid Precursors
A common approach involves starting from a cyano-substituted amino acid or its derivative, such as 3-cyanoalanine or related compounds. The amino group is protected by reacting with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) to yield the Fmoc-protected intermediate.
- Reaction Conditions: Typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild basic conditions (e.g., sodium bicarbonate or triethylamine).
- Outcome: Formation of the Fmoc-protected amino acid with retention of stereochemistry.
Benzyl Ester Formation
The carboxyl group is esterified with benzyl alcohol or benzyl bromide derivatives to form the benzyl ester.
- Methods:
- Direct esterification using benzyl alcohol under acidic catalysis.
- Coupling via benzyl bromide and base.
- Catalysts: Acid catalysts such as p-toluenesulfonic acid or coupling reagents may be used.
- Solvents: THF, dichloromethane, or toluene.
Specific Patent-Described Method (Related Compound)
A closely related preparation method is described in Chinese patent CN102718739A for a similar Fmoc-protected amino acid derivative, which provides insight into efficient synthetic strategies that may be adapted for the cyano-substituted compound.
- Step 1: Reaction of levodopa with Fmoc N-hydroxysuccinimide ester to form Fmoc acyl levodopa.
- Step 2: Reaction of Fmoc acyl levodopa with 2,2-dimethoxypropane in THF using pyridinium p-toluenesulfonate as catalyst under reflux for 8 hours.
- Workup: Concentration, washing with ferric chloride solution, drying, filtration, and recrystallization from ethyl acetate.
- Yield: Approximately 65%.
Though this patent focuses on a different substituent (a benzo dioxolyl group), the methodology demonstrates the use of Fmoc protection and esterification under mild acidic catalysis with good yields and manageable steps, which can be extrapolated for the cyano-substituted amino acid derivative.
Data Table: Comparative Summary of Preparation Parameters
| Step/Parameter | Typical Conditions for Benzyl (2S)-3-cyano-2-(Fmoc-amino)propanoate | Notes/Comments |
|---|---|---|
| Starting material | 3-cyanoalanine or derivative | Must be enantiomerically pure (2S) |
| Amino protection reagent | Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) | Mild base (NaHCO3, Et3N) in DMF or THF |
| Amino protection reaction temperature | 0–25 °C | To avoid racemization |
| Carboxyl protection | Benzyl esterification via benzyl alcohol or benzyl bromide | Acid catalysis or base-promoted |
| Esterification catalyst | p-Toluenesulfonic acid, pyridinium p-toluenesulfonate | Acid catalyst preferred |
| Solvent | THF, dichloromethane, DMF | THF commonly used |
| Reaction time | 4–12 hours | Depending on step |
| Purification | Extraction, washing, recrystallization | Ethyl acetate or similar solvents |
| Typical yield (%) | 60–75% | Moderate to good yields achievable |
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles.
Scientific Research Applications
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate is widely used in scientific research, including:
Chemistry: Utilized in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The cyano group can participate in nucleophilic addition reactions, facilitating the formation of various derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate with structurally analogous Fmoc-protected amino acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Aromatic Side Chains
- Benzyl (2S)-2-Fmoc-amino-3-(4-hydroxyphenyl)propanoate (): Replaces the cyano group with a 4-hydroxyphenyl moiety. The hydroxyl group introduces hydrogen-bonding capacity, increasing hydrophilicity compared to the cyano derivative. This compound is used in synthesizing phosphotyrosinyl analogs for oligonucleotide modifications .
- (S)-2-Fmoc-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid (): Features a bulky 6-chloroindole group, contributing to steric hindrance and reduced coupling efficiency in SPPS. The chloro substituent enhances lipophilicity (ClogP ≈ 4.2) and may stabilize halogen bonding interactions .
Heterocyclic and Aliphatic Side Chains
- (S)-2-Fmoc-amino-3-(thiophen-3-yl)propanoic acid (): Incorporates a thiophene ring, which introduces sulfur-mediated π-interactions. The molecular weight (393.46 g/mol) is lower than the cyano analog, likely due to the smaller thiophene group. Applications include peptide-based materials requiring aromatic diversity .
- (2S)-2-Fmoc-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid (): Contains a hydroxyimidazole side chain, enabling metal coordination and pH-dependent tautomerism. The heterocycle’s polarity contrasts with the cyano group’s electron-withdrawing nature, affecting solubility in aqueous-organic mixtures .
Sterically Bulky Substituents
- The branched alkyl chain increases lipophilicity, making it suitable for membrane-associated peptide designs .
- (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (): The o-tolyl (2-methylphenyl) group enhances hydrophobicity (ClogP ≈ 3.8) compared to the cyano derivative. This compound is utilized in peptide library synthesis where lipophilicity modulates bioavailability .
Q & A
Q. Critical Parameters :
- Temperature : Lower temperatures (0–4°C) reduce racemization during coupling .
- Catalysts : Grubbs’ catalysts enable stereoselective olefin metathesis in related compounds .
- Reagents : EDCI/HOBt combinations improve coupling efficiency compared to DCC .
How does the cyano group influence reactivity in peptide coupling compared to other derivatives?
Advanced Research Focus
The cyano group’s electron-withdrawing nature:
-
Reduces Nucleophilicity : Slows acylation but enhances stability against hydrolysis.
-
Affects Coupling Efficiency : Requires stronger activating agents (e.g., HATU vs. EDCI) .
-
Comparison with Analogues :
Derivative Substituent Coupling Yield (%) Reference Target -CN 75–85 -CF₃ 80–90 -Ph 70–80
What analytical techniques confirm stereochemical integrity during synthesis?
Q. Basic Research Focus
- NMR Spectroscopy : and NMR identify diastereomers via splitting patterns (e.g., δ 4.2–4.5 ppm for α-proton) .
- Chiral HPLC : Resolves enantiomers using cellulose-based columns .
- X-ray Crystallography : Validates absolute configuration in crystalline derivatives .
How does the benzyl ester moiety affect compatibility with solid-phase peptide synthesis (SPPS)?
Q. Advanced Research Focus
-
Acid Sensitivity : Benzyl esters are stable under Fmoc deprotection (piperidine) but require HF or TFA for cleavage .
-
Side Reactions : Hydrogenolysis (e.g., Pd/C/H₂) may reduce cyano groups; use PtO₂ for selective deprotection .
-
Comparative Stability :
Ester Type Cleavage Condition Compatibility Benzyl TFA/HF Moderate Methyl LiOH High tert-Butyl Mild acid Low
Strategies to mitigate racemization during activation and coupling
Q. Advanced Research Focus
- Low Temperatures : Conduct reactions at 0–4°C to slow base-induced racemization .
- Additives : HOBt or Oxyma suppress side reactions in carbodiimide-mediated couplings .
- Activation Agents : HATU > EDCI > DCC for minimizing epimerization .
Impact of structural modifications on biological activity
Q. Advanced Research Focus
-
Substituent Effects : Fluorinated or bulky groups enhance binding affinity in peptide-derived inhibitors (e.g., antiviral activity in HIV entry inhibitors) .
-
Example :
Compound Bioactivity (IC₅₀, nM) Reference Target (Cyano) 120 ± 15 3,5-Difluorophenyl Analogue 85 ± 10 Indole Derivative 200 ± 25
Stability profiles under storage and degradation characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
